2-Aminoethyl Methanethiosulfonate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

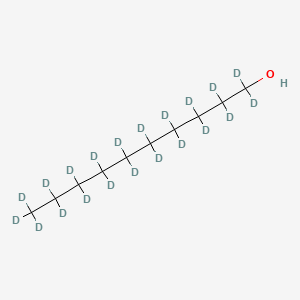

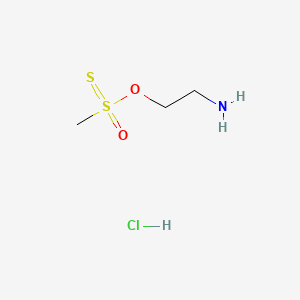

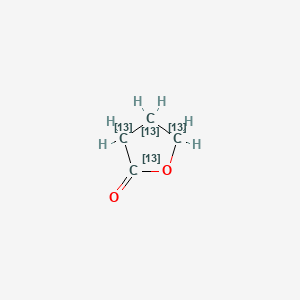

2-Aminoethyl Methanethiosulfonate Hydrochloride, also known as MTSEA-Chloride, is a probe for the ACh receptor channel structures of the GABA receptor . It has a molecular weight of 191.70 and a molecular formula of C3H10ClNO2S2 .

Synthesis Analysis

The compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H .Chemical Reactions Analysis

This compound reacts specifically and rapidly with thiols to form mixed disulfides .Physical And Chemical Properties Analysis

The compound is an off-white to pale beige solid . It has a melting point of 148.0 - 150.0 °C . It is slightly soluble in DMSO and Methanol .Scientific Research Applications

Role in Gating of Ion Channels : 2-Aminoethyl Methanethiosulfonate Hydrochloride is used in studies exploring the gating mechanisms of ion channels. For instance, in the rat P2X2 receptor, methanethiosulfonates like this compound helped in assessing the accessibility of substituted cysteines, aiding in understanding the channel's gating movements (Jiang et al., 2001).

Investigating Mechanosensitive Channels : In studies of the mechanosensitive channel MscL, this compound was used to chemically charge the pore constriction, revealing insights into the gating behavior of the channel (Yoshimura et al., 2001).

Analysis of Protein Structure : It has been utilized in the analysis of protein structures, such as the study of the mutant Ser-460-Cys in the type Iia Na+/Pi cotransporter protein, where it helped identify functionally important structural elements (Lambert et al., 1999).

Examining Ion Translocation Pathways : The compound aids in exploring ion translocation pathways in various proteins, such as the human electrogenic Na+/HCO3- cotransporter NBCe1-A. Cysteine mutants were tested for sensitivity to methanethiosulfonate reagents, including this compound, to understand the structural requirements for transport (Zhu et al., 2009).

Receptor Function Enhancement : It's used in enhancing receptor functions, as shown in a study where MTSEA (a derivative of this compound) potentiated 5-HT3 receptors containing the nicotinic α4 subunit (Kriegler et al., 1999).

RNA Population Tracking : this compound has applications in chemical methods for labeling and purifying RNA, offering advantages in tracking distinct RNA populations, such as in studies of global microRNA turnover (Duffy et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Aminoethyl Methanethiosulfonate Hydrochloride are thiol groups . Thiol groups are sulfur-containing functional groups found in many important biological molecules. They play a crucial role in the structure and function of proteins, which are the workhorses of cells, carrying out most of the processes necessary for life .

Mode of Action

This compound specifically and rapidly reacts with thiol groups to form mixed disulfides . This interaction alters the chemical properties of the thiol groups, which can lead to changes in the structure and function of the proteins they are part of .

Biochemical Pathways

The compound’s interaction with thiol groups can affect various biochemical pathways, depending on the specific proteins targeted. For instance, it is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . These are all important proteins involved in signal transmission in the nervous system and nutrient uptake in cells .

Pharmacokinetics

Given its reactivity with thiol groups, it is likely to be rapidly metabolized in the body .

Result of Action

The result of the action of this compound is the modification of thiol groups, leading to changes in protein structure and function . This can have a variety of effects at the molecular and cellular level, depending on the specific proteins targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds can compete with the compound’s targets for reaction. Additionally, factors such as pH and temperature can influence the rate of the reaction .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The compound is currently used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is also useful for mapping the pore-lining regions of the ryanodine receptor . Future research may explore other potential applications of this compound.

Relevant Papers The compound has been mentioned in several papers. For instance, it was used in studies published in the Journal of Biological Chemistry , Biochemistry , and Neuron . These studies explored its use in probing the structures of various receptor channels .

properties

IUPAC Name |

2-methylsulfonothioyloxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPKIYSDVDLOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724420 |

Source

|

| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37597-96-9 |

Source

|

| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 2-aminoethyl methanethiosulfonate hydrochloride (MTSEA) impact GIRK channel activity?

A1: MTSEA is a sulfhydryl-modifying reagent that specifically targets cysteine residues. In the study by Lou et al. [], MTSEA was used to modify engineered cysteine residues in the middle C-terminal domain of GIRK1/GIRK2 heteromeric channels. Specifically, modifying a glutamate residue (E315C in GIRK2 and E304C in GIRK1) with MTSEA completely abolished the channel current. This effect was attributed to the positive charge introduced by MTSEA upon reacting with the cysteine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)